2,2'-Azobis(2,4-dimethylvaleronitrile)
Overview
Description
2,2’-Azobis(2,4-dimethylvaleronitrile) is a chemical compound widely used as a radical initiator in polymerization reactions. It is known for its ability to decompose upon heating or exposure to light, generating free radicals that can initiate polymerization processes. This compound is particularly valued in the production of polyvinyl chloride, polyacrylonitrile, and other polymeric materials .
Mechanism of Action
Target of Action
The primary target of 2,2’-Azobis(2,4-dimethylvaleronitrile) (ABVN) is the polymerization process of various high molecular compounds . It acts as a polymerization initiator for compounds such as polyvinyl chloride, polyvinyl alcohol, and polymethyl methacrylate . It also serves as a blowing agent for plastics and rubbers .
Mode of Action
ABVN is an azo compound that decomposes upon exposure to heat or light, releasing nitrogen gas and generating cyanide-free radicals . These free radicals can initiate the polymerization process in various high molecular compounds . The decomposition of ABVN is a self-accelerating process that can be triggered by heat, chemical reactions, friction, or impact .
Biochemical Pathways
The decomposition of ABVN leads to the formation of free radicals, which play a crucial role in the initiation of the polymerization process . These free radicals can react with monomers, leading to the formation of polymer chains. The exact biochemical pathways affected by ABVN are dependent on the specific monomers and polymers involved.
Pharmacokinetics
It’s known that abvn is insoluble in water but soluble in various organic solvents .
Result of Action
The primary result of ABVN’s action is the initiation of the polymerization process in various high molecular compounds, leading to the formation of polymers . This is crucial in the production of materials like polyvinyl chloride, polyvinyl alcohol, and polymethyl methacrylate .
Action Environment
The action of ABVN is influenced by environmental factors such as temperature and light. ABVN decomposes and loses effectiveness at temperatures above 30°C . It also decomposes upon exposure to light . Therefore, it must be stored under dry, ventilated, and dark conditions at temperatures below 10°C . It should also be kept away from ignition sources and heat .
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a crucial role in the polymerization reactions of various high molecular weight compounds
Molecular Mechanism
The molecular mechanism of action of 2,2’-Azobis(2,4-dimethylvaleronitrile) is primarily related to its role as an initiator in polymerization reactions It may exert its effects at the molecular level through interactions with biomolecules involved in these reactions
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 45-70°C and a boiling point of 330.6±27.0 °C . It is insoluble in water but slightly soluble in chloroform, DMSO, and methanol . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Azobis(2,4-dimethylvaleronitrile) typically involves the reaction of acetone with 4-oxobutanoic acid in the presence of hydrazine sulfate . The resulting product undergoes further reactions to form the desired compound.
Industrial Production Methods: In industrial settings, the production of 2,2’-Azobis(2,4-dimethylvaleronitrile) involves a series of controlled reactions to ensure high yield and purity. The compound is often produced in large quantities and stored under specific conditions to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Azobis(2,4-dimethylvaleronitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, making the compound a valuable tool in polymer synthesis.
Common Reagents and Conditions: The decomposition of 2,2’-Azobis(2,4-dimethylvaleronitrile) can be triggered by heat or light. Common solvents used in these reactions include benzene, acetone, ether, N,N-dimethylformamide, toluene, and methanol .
Major Products Formed: The primary products formed from the decomposition of 2,2’-Azobis(2,4-dimethylvaleronitrile) are cyanoisopropyl radicals, which can initiate the polymerization of various monomers.
Scientific Research Applications
2,2’-Azobis(2,4-dimethylvaleronitrile) is extensively used in scientific research as a free radical initiator. Its applications span across multiple fields, including:
Chemistry: Used in the synthesis of polymers such as polyvinyl chloride and polyacrylonitrile.
Biology: Employed in studies involving lipid peroxidation and its inhibition by antioxidants.
Medicine: Utilized in the synthesis of drugs and formulation of time-release medications.
Industry: Applied in the production of plastics, rubber, and other polymeric materials.
Comparison with Similar Compounds
- 2,2’-Azobis(2,4-dimethylvaleronitrile) (V-65)
- 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (MeO-AMVN)
- 2,2’-Azobis(2-amidinopropane) hydrochloride (AAPH)
Comparison: 2,2’-Azobis(2,4-dimethylvaleronitrile) is unique due to its lower decomposition temperature compared to other azo initiators like 2,2’-Azobis(2-amidinopropane) hydrochloride. This property makes it suitable for polymerization reactions that require lower initiation temperatures . Additionally, its solubility in various organic solvents enhances its versatility in different polymerization processes .
Properties
IUPAC Name |
2-[(2-cyano-4-methylpentan-2-yl)diazenyl]-2,4-dimethylpentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-11(2)7-13(5,9-15)17-18-14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGWHHGCAGTUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)N=NC(C)(CC(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 | |
Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2543 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044675, DTXSID90859867 | |
Record name | 2,2'-Azobis[2,4-dimethylvaleronitrile] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(E)-Diazenediylbis(2,4-dimethylpentanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2'-azodi-(2,4-dimethylvaleronitrile) appears as an odorless white solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air., Dry Powder; Pellets or Large Crystals | |
Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2543 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4419-11-8, 1547296-70-7 | |
Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2543 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,2′-Azobis[2,4-dimethylvaleronitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4419-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2'-Azobis(2,4-dimethylvaleronitrile) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Azobis[2,4-dimethylvaleronitrile] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(E)-Diazenediylbis(2,4-dimethylpentanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-azobis[2,4-dimethylvaleronitrile] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | a,a'-Azobisdimethylvalerylnitrile~ | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-AZOBIS(2,4-DIMETHYLVALERONITRILE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02830LWZ4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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